(1-Cyclohexylethyl)(2,2,2-trifluoroethyl)amine

Lipophilicity Drug-likeness Physicochemical property prediction

(1-Cyclohexylethyl)(2,2,2-trifluoroethyl)amine (CAS 1157291-30-9) is a chiral, secondary aliphatic amine featuring a cyclohexylethyl substituent on the nitrogen adjacent to a 2,2,2-trifluoroethyl group. This structural motif places it within the therapeutically significant class of 1-substituted-2,2,2-trifluoroethylamines, which are widely recognized for enhanced metabolic stability and attenuated basicity compared to non-fluorinated analogs.

Molecular Formula C10H18F3N
Molecular Weight 209.25 g/mol
Cat. No. B13252826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyclohexylethyl)(2,2,2-trifluoroethyl)amine
Molecular FormulaC10H18F3N
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESCC(C1CCCCC1)NCC(F)(F)F
InChIInChI=1S/C10H18F3N/c1-8(14-7-10(11,12)13)9-5-3-2-4-6-9/h8-9,14H,2-7H2,1H3
InChIKeyRBMCLQNJUANIEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1-Cyclohexylethyl)(2,2,2-trifluoroethyl)amine as a Differentiated Chiral Building Block


(1-Cyclohexylethyl)(2,2,2-trifluoroethyl)amine (CAS 1157291-30-9) is a chiral, secondary aliphatic amine featuring a cyclohexylethyl substituent on the nitrogen adjacent to a 2,2,2-trifluoroethyl group [1]. This structural motif places it within the therapeutically significant class of 1-substituted-2,2,2-trifluoroethylamines, which are widely recognized for enhanced metabolic stability and attenuated basicity compared to non-fluorinated analogs [2]. Its computed XLogP3-AA of 3.7 indicates notable lipophilicity, suggesting a profile suited for medicinal chemistry scaffold derivatization and asymmetric synthesis applications where specific steric and electronic properties are critical [1].

Trifluoroethylamine scaffold for basicity-attenuation studies

Chiral secondary amine building block for asymmetric synthesis

Alkyl-cyclohexyl steric group for conformational exploration in SAR

Why Non-Fluorinated or Simpler Amine Analogs Cannot Substitute (1-Cyclohexylethyl)(2,2,2-trifluoroethyl)amine


The presence of the trifluoroethyl group directly attached to the basic amine nitrogen fundamentally alters the compound's physicochemical profile. As a class, 1-substituted-2,2,2-trifluoroethylamines demonstrate a significant pKa reduction, shifting basicity towards that of amides, which directly improves metabolic stability and target selectivity in biological systems [1]. Generic non-fluorinated alkyl amines lack this critical property-tuning effect. Furthermore, the specific substitution pattern of this compound—a branched 1-cyclohexylethyl group adjacent to the trifluoroethyl moiety—introduces distinct steric bulk and conformational constraints that are absent in simpler straight-chain or unsubstituted cyclohexyl analogs, impacting downstream reactivity and chiral induction potential [2].

Non-fluorinated alkyl amines

Lack trifluoroethyl-mediated basicity attenuation; ionized fraction in permeability assays may not replicate the target compound’s profile.

Simpler cyclohexyl analogs (direct N-attachment)

Absent branched N-ethyl linker reduces rotatable bonds; conformational sampling for chiral induction may differ from the target scaffold.

Quantitative Differentiation Evidence for (1-Cyclohexylethyl)(2,2,2-trifluoroethyl)amine vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) Benchmarking Against Primary Amine Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for (1-Cyclohexylethyl)(2,2,2-trifluoroethyl)amine is 3.7 [1]. This is significantly higher than the structurally related primary amine analog 1-cyclohexyl-2,2,2-trifluoroethylamine (CAS 1078726-20-1), for which standard prediction models estimate an XLogP3 of approximately 2.2. The greater lipophilicity arises from the additional ethyl-substitution on the nitrogen and the larger cyclohexylethyl group, enhancing membrane permeability potential.

Lipophilicity (XLogP3)
Reported
3.7 vs ~2.2 (primary amine analog) Δ +1.5 log units

Higher lipophilicity may support permeability assay screening relative to less substituted analogs.

Computed XLogP3-AA; experimental logP not reported. Comparator value estimated from structural analogy.

Lipophilicity Drug-likeness Physicochemical property prediction

Class-Level pKa Attenuation and Metabolic Stability Advantage Over Non-Fluorinated Alkyl Amines

Incorporation of a trifluoromethyl substituent adjacent to an amine is a validated strategy to reduce pKa by 2–3 log units relative to non-fluorinated alkyl amines, thereby improving metabolic stability and target selectivity [1]. This class-level effect is directly applicable to (1-Cyclohexylethyl)(2,2,2-trifluoroethyl)amine. A direct comparator is a non-fluorinated analog such as N-ethyl-1-cyclohexylethylamine, which would possess a pKa of ~10.5-11, while the target compound's pKa is predicted to be in the range of 8–9, consistent with other trifluoroethylamine derivatives [2].

Basicity (pKa) shift
Class-level
~8–9 vs ~10.5–11 (non-fluorinated analog) ΔpKa ≈ 2–3

pKa shift may influence ionized fraction at assay pH, relevant to permeability and off-target profiling context.

Predicted from trifluoroethylamine class effects; specific pKa values require experimental confirmation.

Metabolic stability Basicity Drug design

Differentiated Conformational Flexibility vs. (Cyclohexyl)(2,2,2-trifluoroethyl)amine

The target compound possesses 3 rotatable bonds (Cactvs 3.4.6.11, PubChem) [1], compared to only 1 rotatable bond for the simpler analog (Cyclohexyl)(2,2,2-trifluoroethyl)amine (CAS 917771-47-2). This difference arises from the additional N-ethyl linker that separates the cyclohexyl ring from the amine nitrogen.

Conformational flexibility
Computed
3 rotatable bonds vs 1 (direct N-cyclohexyl analog) +2 bonds

Increased flexibility can facilitate SAR conformational exploration for structure-activity studies.

Cactvs 3.4.6.11 (PubChem); comparator value derived from SMILES. No solution conformational data available.

Conformational analysis Scaffold diversity Molecular design

Optimal Research and Industrial Deployment Scenarios for (1-Cyclohexylethyl)(2,2,2-trifluoroethyl)amine


Medicinal Chemistry Hit-to-Lead Optimization for CNS Targets

The compound's elevated XLogP3 of 3.7 and predicted attenuated basicity (pKa ~8-9) compared to non-fluorinated analogs make it a logical choice for medicinal chemistry programs requiring passive blood-brain barrier penetration. Its increased lipophilicity over 1-cyclohexyl-2,2,2-trifluoroethylamine analog (ΔXLogP ≈1.5) suggests superior CNS partitioning potential, as established in Section 3, Evidence Item 1 [1].

Asymmetric Ligand or Chiral Auxiliary Scaffold Synthesis

The compound's chirality, combined with the steric bulk of the 1-cyclohexylethyl group and the electronic effects of the trifluoroethyl moiety, makes it an ideal precursor for novel chiral ligands or auxiliaries. The class-level evidence that 1-substituted-2,2,2-trifluoroethylamines achieve high enantioselectivities (ee >90%) in catalytic reactions [2] supports its use in this area.

Conformationally Diverse Fragment Library Expansion

With 3 rotatable bonds, this secondary amine offers greater conformational flexibility than the more rigid (Cyclohexyl)(2,2,2-trifluoroethyl)amine (1 rotatable bond). This makes it a valuable addition to fragment-based drug discovery (FBDD) libraries where scaffold diversity and the ability to explore different binding geometries are critical for hit identification [3].

Application
Selection Property
Validation Focus
CNS permeability model studies
Lipophilicity and basicity profile
Passive permeability assay in cell-based models
Asymmetric synthesis scaffold exploration
Chiral purity and enantioselectivity induction potential
Enantiomeric excess assessment under catalytic conditions
Fragment-based library diversification
Rotatable bond count and conformational flexibility
Conformational sampling analysis (computed or experimental)
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